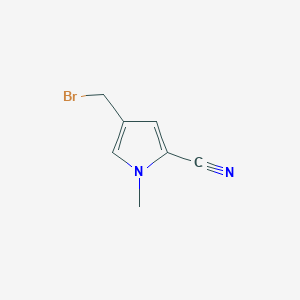
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, also known as BMPCN, is a chemical compound that has been widely used in scientific research applications. It is a pyrrole-based compound that has a carbonitrile functional group and a bromomethyl substituent. BMPCN has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Wissenschaftliche Forschungsanwendungen
a. Fluorescent Probes: Boronic acids can act as receptors for specific analytes due to their interactions with cis-diols. In sensing applications, they are often incorporated into fluorescent probes. These probes enable rapid detection of chemical substances of interest and facilitate the study of physiological and pathological processes .
b. Homogeneous Assays and Heterogeneous Detection: Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions). This interaction allows their use in both homogeneous assays (where detection occurs within the bulk sample) and heterogeneous detection (at the interface of the sensing material). Researchers have explored their utility in detecting various analytes .
c. Protein Manipulation and Cell Labeling: The interaction of boronic acids with proteins has seen significant growth. Researchers have used boronic acids for protein manipulation and cell labeling. These applications have implications in fields such as proteomics and cell biology.
d. Electrophoresis of Glycated Molecules: Boronic acids have been employed in electrophoresis techniques to separate and analyze glycated molecules. This is particularly relevant in studying glycosylation patterns and glycoproteins.
e. Microparticles and Analytical Methods: Boronic acids serve as building blocks for microparticles used in analytical methods. These particles can selectively capture specific analytes, making them valuable in biosensors and diagnostic assays.
f. Controlled Release of Insulin: In polymer science, boronic acids have been incorporated into materials for the controlled release of insulin. This application has implications in drug delivery and diabetes management.
Other Applications
Apart from sensing, boronic acids find use in several other areas:
a. Therapeutics: Boronic acids have been explored for their therapeutic potential. While this field extends beyond 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile specifically, it’s worth noting that boronic acids play a role in drug development and disease treatment.
b. Separation Technologies: Researchers have utilized boronic acids in separation techniques, especially in carbohydrate chemistry and glycobiology. Their ability to selectively bind to diols allows for effective separation and analysis of complex mixtures.
c. Protection and Activation: Boronic acids are used to protect and activate functional groups during organic synthesis. Their reversible interactions with diols make them valuable tools in synthetic chemistry.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-methylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSGNKDUNGPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2437969.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2437972.png)
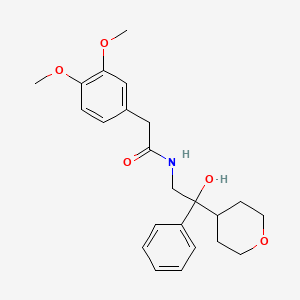
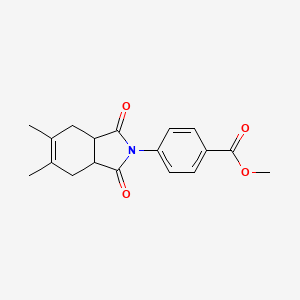
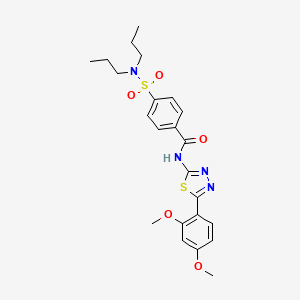
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2437978.png)
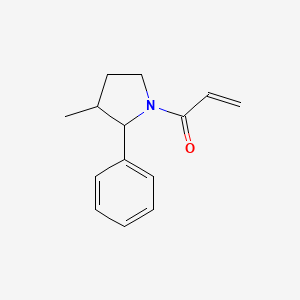

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2437984.png)
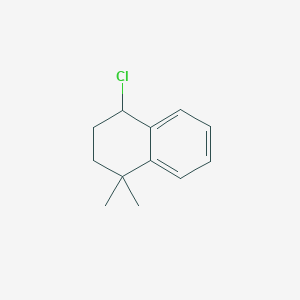

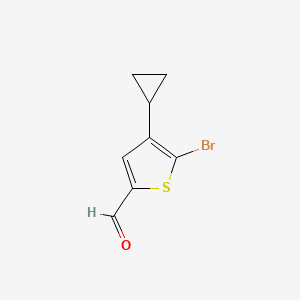
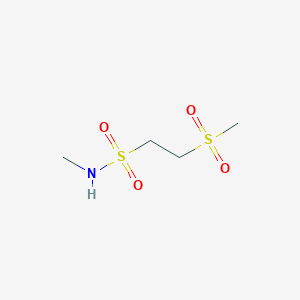
![1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2437992.png)